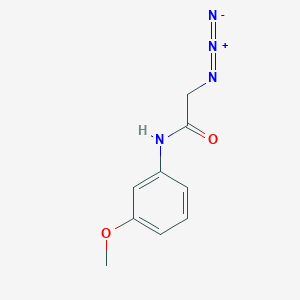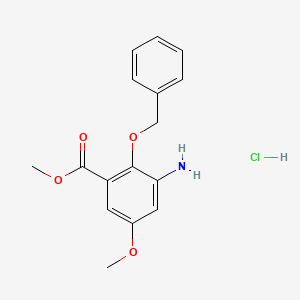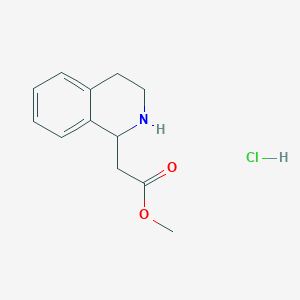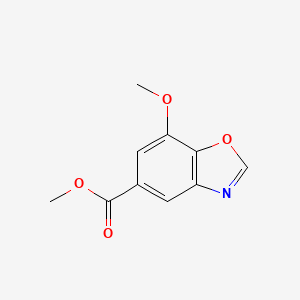
2-アジド-N-(3-メトキシフェニル)アセトアミド
説明
2-azido-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10N4O2 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-azido-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-azido-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1,2,3-トリアゾールの合成
“2-アジド-N-(3-メトキシフェニル)アセトアミド”は、1,2,3-トリアゾールの合成に使用されます . 1,4-二置換-1,2,3-トリアゾール誘導体は、1-(プロプ-2-イン-1-イルオキシ)ナフタレンと2-アジド-N-フェニルアセトアミドのクリックケミストリーアプローチによる1,3-双極子環状付加反応によって得られています .
抗真菌作用
“2-アジド-N-(3-メトキシフェニル)アセトアミド”を含む合成された1,2,3-トリアゾール誘導体は、その抗真菌作用について評価されています . 分子ドッキング研究も、C. albicansのシトクロムP450ラノステロール14α-デメチラーゼの活性部位に対して行われ、酵素と合成された誘導体の結合親和性と結合相互作用を理解しています .
抗酸化作用
これらの1,2,3-トリアゾール誘導体は、その抗酸化作用についても評価されています . in vitroおよびin silico研究の結果は、1,2,3-トリアゾール誘導体が、新規治療薬のさらなる開発のための理想的な構造的要件を備えている可能性を示唆しています .
プロテオミクス研究
“2-アジド-N-(3-メトキシフェニル)アセトアミド”は、プロテオミクス研究にも使用されます . これは、研究目的でのみ使用される生化学物質です .
作用機序
Target of Action
Compounds like “2-azido-N-(3-methoxyphenyl)acetamide” often target proteins or enzymes in the body. They can bind to these targets and alter their function, leading to a change in the biochemical processes within the cells .
Mode of Action
The mode of action of such compounds often involves binding to their target and causing a conformational change, which can either activate or inhibit the function of the target. This can lead to changes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by “2-azido-N-(3-methoxyphenyl)acetamide” would depend on its specific target. It could potentially affect a variety of pathways, leading to changes in cell signaling, metabolism, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “2-azido-N-(3-methoxyphenyl)acetamide” would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity can influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of “2-azido-N-(3-methoxyphenyl)acetamide” would depend on its mode of action and the specific biochemical pathways it affects. It could potentially lead to changes in cell function, gene expression, or other cellular processes .
Action Environment
The action, efficacy, and stability of “2-azido-N-(3-methoxyphenyl)acetamide” could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or ions, and the temperature .
生化学分析
Biochemical Properties
2-azido-N-(3-methoxyphenyl)acetamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The azido group in the compound is known for its ability to participate in click chemistry reactions, which are widely used for labeling and modifying biomolecules . This interaction is crucial for studying protein-protein interactions, enzyme activities, and other biochemical processes.
Cellular Effects
2-azido-N-(3-methoxyphenyl)acetamide has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins through click chemistry reactions allows researchers to study its impact on different cell types and their functions . For instance, it can be used to label specific proteins within cells, providing insights into their roles in cellular processes.
Molecular Mechanism
The molecular mechanism of 2-azido-N-(3-methoxyphenyl)acetamide involves its interaction with biomolecules through the azido group. This group can undergo cycloaddition reactions with alkynes, forming stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool for studying molecular interactions. The compound can also inhibit or activate enzymes by modifying their active sites, leading to changes in gene expression and cellular functions.
Dosage Effects in Animal Models
The effects of 2-azido-N-(3-methoxyphenyl)acetamide vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, making it suitable for research purposes . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific concentrations.
Metabolic Pathways
2-azido-N-(3-methoxyphenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions The compound’s azido group allows it to participate in click chemistry reactions, which can alter metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-azido-N-(3-methoxyphenyl)acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through specific transport mechanisms, allowing it to reach its target sites. Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects in detail.
Subcellular Localization
2-azido-N-(3-methoxyphenyl)acetamide exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within the cell
特性
IUPAC Name |
2-azido-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-15-8-4-2-3-7(5-8)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGNXTGYBHDUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)
![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)

![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)

amine](/img/structure/B1487612.png)
![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)



![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoroctyl)oxyl]-1,1,2,2-tetrafluoro-ethanesulfonic acid,potassium salt](/img/structure/B1487618.png)

![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487620.png)

